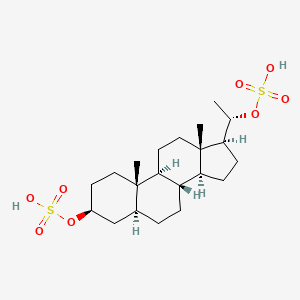

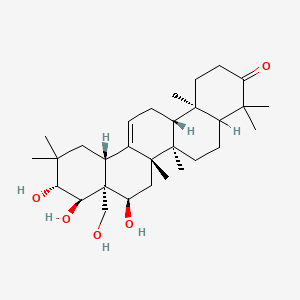

Pregnane-3,20-diol 3,20-disulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

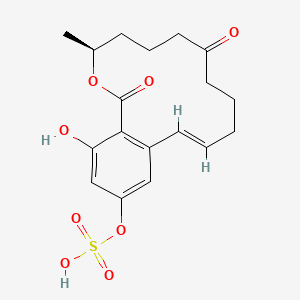

5alpha-pregnane-3beta,20alpha-diol disulfate is a steroid sulfate that is 5alpha-pregnane-3beta,20alpha-diol in which both hydroxy hydrogens have been replaced by sulfo groups. It is a conjugate acid of a 5alpha-pregnane-3beta,20alpha-diol disulfate anion and a 5alpha-pregnane-3beta,20alpha-diol disulfate(2-).

科学的研究の応用

Neurobiology and Behavioral Sciences

Pregnane neurosteroids, including metabolites like Pregnane-3,20-diol, play a significant role beyond their pro-gestational processes, particularly in the central nervous system. Their influence on emotion, motivation, and reward functions has been a subject of extensive research. For instance, 3α-hydroxy-5α-pregnan-20-one (3α,5α-THP), a neurosteroid related to pregnane, demonstrates effects on cellular functions and behavioral processes involved in emotion/affect, motivation, and reward. These functions are facilitated through non-traditional targets like GABA, glutamate, and dopamine receptors. This understanding extends our knowledge of the neurobiology of progestogens, which is relevant for managing conditions like stress, anxiety, depression, schizophrenia, and drug dependence (Frye, Paris, Walf, & Rusconi, 2011).

Epilepsy and Seizure Disorders

Neurosteroids such as allopregnanolone, which is structurally related to pregnane, are known to modulate seizure susceptibility and have emerged as promising candidates for neurosteroid replacement therapy in epilepsy. They are potent modulators of GABA-A receptors and are involved in the regulation of neuronal network excitability and seizure susceptibility. Interestingly, neurosteroids offer protection against various seizure types without the tolerance issues observed with other anticonvulsants. They have also been proposed to possess antiepileptogenic properties, suggesting their potential role in not just treating but also preventing epileptic conditions (Reddy, 2011).

Neuropsychiatric Disorders

The neurosteroid 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), another compound structurally similar to pregnane, has been highlighted for its role in neuropsychiatric disorders like post-traumatic stress disorder (PTSD) and major depression. Changes in its levels in the central nervous system are linked with symptoms of these disorders. The ability of certain drugs to modify the biosynthesis of such neurosteroids, thereby impacting GABAA receptor neurotransmission, provides insights into potential novel drug targets for the treatment of psychiatric disorders such as anxiety, panic disorders, depression, and PTSD (Pinna, 2010).

Medicinal Chemistry and Enzyme Inhibition

In the realm of medicinal chemistry, steroid sulfatase (STS) inhibitors, which target enzymes involved in the metabolism of steroid precursors like pregnane derivatives, are considered potential therapeutic agents for treating hormone-dependent disorders. By blocking the local production of hormones, STS inhibitors could be beneficial for conditions such as certain cancers, alopecia, and acne. The detailed understanding of the structure-activity relationships of STS inhibitors adds to the development of potential new therapeutic agents (Nussbaumer & Billich, 2003).

特性

CAS番号 |

27935-53-1 |

|---|---|

製品名 |

Pregnane-3,20-diol 3,20-disulfate |

分子式 |

C21H36O8S2 |

分子量 |

480.6 g/mol |

IUPAC名 |

[(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-sulfooxyethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H36O8S2/c1-13(28-30(22,23)24)17-6-7-18-16-5-4-14-12-15(29-31(25,26)27)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19H,4-12H2,1-3H3,(H,22,23,24)(H,25,26,27)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChIキー |

LSQGWMYMIHQKSA-ZVPCKFNKSA-N |

異性体SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

正規SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)OS(=O)(=O)O |

同義語 |

5 alpha-pregnane-3 beta,20 alpha-diol 3,20-disulfate 5alpha-pregnane-3beta,20 beta-diol 3,20-disulphate pregnane-3,20-diol 3,20-disulfate pregnane-3,20-diol 3,20-disulfate, (3alpha,5alpha,20S)-isomer pregnane-3,20-diol 3,20-disulfate, (3alpha,5beta,20S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1237364.png)

![(8R)-7-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,13,14-triol](/img/structure/B1237366.png)